molecular formula C23H18BrN3O2S2 B2813132 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide CAS No. 864859-40-5

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide

Cat. No. B2813132
CAS RN: 864859-40-5
M. Wt: 512.44
InChI Key: OXHAZHYGCWXCMP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often synthesized for use in medicinal chemistry due to their potential anti-tubercular and anti-inflammatory properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions with various reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and IR spectroscopy .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide have been synthesized and evaluated for their antimicrobial properties. For instance, a study explored the synthesis of substituted 2-aminobenzothiazoles derivatives and their docking properties along with antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal microbial strains, suggesting their potential application in addressing antimicrobial resistance, a major global health problem (Anuse et al., 2019).

Anti-infectious and Anticancer Applications

Thiazolides, a novel class of anti-infectious agents, have shown activity against a range of pathogens and also exhibit potential in cancer therapy. A study detailed the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, indicating their dual utility in both anti-infectious and anticancer therapeutic strategies. The research highlighted the importance of specific molecular structures in inducing apoptosis, suggesting that modifications in the benzene ring or thiazole moiety could significantly impact biological activity (Brockmann et al., 2014).

Analgesic and Antiparkinsonian Activities

The synthesis of derivatives from chloro-ethyl-acetyl pyridines, which share a thematic chemical framework with the specified compound, has been studied for their potential analgesic and antiparkinsonian activities. These compounds demonstrated promising biological activities in pharmacological screening, comparable to known drugs, indicating their potential for further development into therapeutic agents for treating pain and Parkinson's disease (Amr et al., 2008).

Mechanism of Action

While the exact mechanism of action can vary depending on the specific compound, benzothiazole derivatives have been found to exhibit inhibitory activity against certain biological targets. For example, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Future Directions

Research into benzothiazole derivatives is ongoing, with a focus on synthesizing new derivatives and studying their biological activities . Future research may also explore the potential of these compounds in the development of new drugs.

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O2S2/c1-13(28)27-11-10-15-19(12-27)31-23(26-21(29)14-6-2-3-7-16(14)24)20(15)22-25-17-8-4-5-9-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHAZHYGCWXCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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